2,6-Diisocyanatotoluene

Catalog No.
S593785
CAS No.
91-08-7
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diisocyanatotoluene

CAS Number

91-08-7

Product Name

2,6-Diisocyanatotoluene

IUPAC Name

1,3-diisocyanato-2-methylbenzene

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3

InChI Key

RUELTTOHQODFPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N=C=O)N=C=O

solubility

Reaction (NTP, 1992)
Decomposes in water
Soluble in acetone, benzene
Solubility in water, mg/l at 25 °C: 124

Synonyms

2,6-diisocyanatotoluene, 2,6-diisocyanatotoluene monoformate, 2,6-diisocyanatotoluene, conjugate diacid, 2,6-TDI, 2,6-toluene diisocyanate, 2,6-toluene-diisocyanate, toluene 2,6-diisocyanate

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O

The exact mass of the compound 2,6-Diisocyanatotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)decomposes in watersoluble in acetone, benzenesolubility in water, mg/l at 25 °c: 124. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Diisocyanatotoluene (2,6-TDI) is a specific, high-purity aromatic diisocyanate isomer. While commercial toluene diisocyanate (TDI) is most commonly supplied as an 80:20 or 65:35 mixture of the 2,4-TDI and 2,6-TDI isomers, the procurement of pure 2,6-TDI is indicated for applications where precise control over reaction kinetics, polymer morphology, and final material properties is a critical design parameter. Its use as a precursor is driven by the unique reactivity profile and structural symmetry it imparts, which are not achievable with common isomer blends.

Direct substitution of 2,6-TDI with the more common 2,4-TDI isomer or standard TDI 80/20 mixtures will lead to significant process deviations and product failure. The primary differentiator is reactivity: the isocyanate group in the 4-position of 2,4-TDI is approximately four times more reactive than the group in the 2-position due to lower steric hindrance. In contrast, 2,6-TDI is a symmetrical molecule with two isocyanate groups of similar, lower reactivity. This fundamental kinetic difference means that process parameters such as gel time, cure profile, and exotherm management are entirely distinct. Using a generic mixture introduces uncontrolled, variable reactivity that makes it impossible to achieve the specific polymer architectures and performance characteristics for which pure 2,6-TDI is selected.

Predictable, Single-Stage Cure Profile Enabled by Symmetrical Reactivity

Unlike its asymmetric isomer 2,4-TDI, which exhibits a significant reactivity differential between its two isocyanate groups, 2,6-TDI provides a more uniform reaction profile. The isocyanate group at the 4-position (para) of 2,4-TDI is roughly four times more reactive than the sterically hindered group at the 2-position (ortho). In contrast, both isocyanate groups on the symmetric 2,6-TDI molecule exhibit similar, lower reactivity comparable to the 2-position on 2,4-TDI. This eliminates the complex, two-stage reaction kinetics inherent to 2,4-TDI and its mixtures.

Evidence DimensionRelative Reactivity of Isocyanate Groups
Target Compound DataTwo NCO groups with similar, lower reactivity.
Comparator Or Baseline2,4-TDI: 4-position NCO group is ~4x more reactive than the 2-position NCO group.
Quantified DifferenceElimination of the ~4x reactivity differential seen in the 2,4-isomer.
ConditionsStandard urethane polymerization reaction with hydroxyl-containing compounds.

This allows for more predictable, single-stage polymerization, providing superior control over pot life, gel time, and polymer chain growth, which is critical for consistent production of high-performance elastomers and coatings.

Superior Green Strength and Dimensional Stability in Cast Elastomers

The use of TDI enriched with the 2,6-isomer is directly linked to improved manufacturing outputs for cast elastomers. A patent for polyurethane elastomers specifies that prepolymers prepared from TDI with a 2,6-isomer content of at least 60% result in products with superior green strength and dimensional stability upon demolding. This contrasts with elastomers made from standard TDI mixtures, which may require fixtures to maintain their shape during the post-cure process.

Evidence DimensionPost-Molding Dimensional Stability
Target Compound DataElastomers made with high 2,6-TDI content (≥60%) exhibit superior green strength and dimensional stability.
Comparator Or BaselineStandard TDI mixtures often produce elastomers that require physical fixtures to hold dimensions during post-curing.
Quantified DifferenceQualitative but significant improvement in post-molding stability, reducing need for fixtures.
ConditionsCuring of TDI-PTMEG prepolymers with trimethylene glycol di(p-aminobenzoate) (TGDBA).

For industrial procurement, this translates directly to reduced mold cycle times, higher production throughput, and lower costs associated with post-processing and fixturing.

Enhanced Precursor Stability and Purity via Resistance to Dimerization

Computational studies on the oligomerization of TDI isomers reveal a key difference in storage stability. The 2,4-TDI isomer readily forms a uretdione dimer under normal storage conditions, with a dimerization rate of approximately 0.005% per day at 40 °C. In stark contrast, the same study notes that no dimer of 2,6-TDI is formed under normal storage conditions. This resistance to dimerization prevents the formation of unwanted, solid byproducts that can alter the stoichiometry and reactivity of the monomer over time.

Evidence DimensionDimerization Tendency During Storage
Target Compound DataNo dimer formation observed under normal storage conditions.
Comparator Or Baseline2,4-TDI: Dimerizes at a rate of ~0.005% per day at 40°C.
Quantified DifferenceEffectively zero dimerization for 2,6-TDI versus measurable dimerization for 2,4-TDI.
ConditionsComputational study (G3MP2B3) and experimental observation under ambient storage.

Procuring 2,6-TDI ensures higher batch-to-batch reproducibility and a longer effective shelf-life, mitigating process variability and quality control issues linked to precursor degradation.

Enables Formation of Ordered, High-Modulus Hard Segments via Molecular Symmetry

The molecular symmetry of the diisocyanate is a critical factor in determining the final mechanical properties of polyurethane elastomers. Symmetrical diisocyanates, such as 2,6-TDI, facilitate the formation of more compact, ordered, and linear hard segments within the polymer matrix. In contrast, asymmetrical molecules like 2,4-TDI introduce kinks and irregularity, resulting in elastomers with lower modulus and hardness. The use of pure, symmetric 2,6-TDI is a key strategy for designing polyurethanes with well-defined, phase-separated morphology and, consequently, superior mechanical performance.

Evidence DimensionResulting Polymer Hard Segment Structure
Target Compound DataForms more ordered, compact, and linear hard segments due to molecular symmetry.
Comparator Or BaselineAsymmetrical 2,4-TDI and its mixtures lead to less-ordered structures, resulting in polyurethanes with lower modulus and hardness.
Quantified DifferenceStructural difference leading to higher performance materials (e.g., higher modulus, hardness).
ConditionsFormation of segmented polyurethane elastomers.

This allows for the rational design of high-performance thermoplastic elastomers with sharper thermal transitions and enhanced mechanical integrity, which is not possible with less-defined isomer mixtures.

High-Performance Thermoplastic Polyurethane (TPU) Elastomers

Where the goal is to create TPUs with well-defined hard-segment crystallinity, sharp melting transitions, and high modulus. The molecular symmetry of 2,6-TDI is essential for building the ordered polymer morphology required for these high-performance materials.

Cast Elastomers Requiring Rapid Demolding and High Throughput

In manufacturing settings where minimizing mold residence time is critical. Using prepolymers based on high-2,6-TDI content provides superior green strength, allowing parts to be demolded faster without losing dimensional accuracy, thereby increasing production efficiency.

Specialty Adhesives and Coatings with Controlled Cure Profiles

For formulations that demand a predictable and manageable cure rate rather than the rapid, differential cure of 2,4-TDI-rich mixtures. The uniform, slower reactivity of 2,6-TDI provides a longer pot life and more controlled cross-linking process.

Synthesis of Prepolymers Requiring High Purity and Long-Term Stability

As a precursor for isocyanate-terminated prepolymers where batch-to-batch consistency is paramount. The resistance of 2,6-TDI to dimerization ensures the monomer remains pure during storage, preventing variability in subsequent polymerization reactions.

Physical Description

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998)
Liquid
CLEAR SLIGHTLY YELLOW SOLUTION WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow solid or liquid with a pungent odor.

Color/Form

Colorless to yellow liquid ... turns pale yellow on exposure to ai

XLogP3

3.9

Boiling Point

264 to 271 °F at 18 mm Hg (EPA, 1998)
at 101.3kPa: 252-255 °C
264-271°F

Flash Point

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)

Vapor Density

6

Density

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
1.22
Relative density (water = 1): 1.22 (20 °C)
1.2244 at 68°F

LogP

log Kow = 3.74 (est)
3.43 (technical grade)

Odor

Pungent

Melting Point

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
18.3 °C
4 - 10 °C
68-72°F

UNII

78243HXH5O

GHS Hazard Statements

Aggregated GHS information provided by 1209 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 1209 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1203 of 1209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (99.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (94.1%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
0.02 mmHg
2.09X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.4 - 1.5
0.5 mmHg at 77°F for 80% 2,4:20%; 2,6 TDI mixture

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate.

Other CAS

91-08-7
9017-01-0
26471-62-5
110839-12-8

Wikipedia

Toluene 2,6-diisocyanate

Biological Half Life

The apparent half-life of 2,6-TDI was dependent on the vehicle in which it was admin, its concn in the solvent, & the rate of mixing as the compound was added. In an aqueous suspension of stomach contents, the half-life of 2,6-TDI was <2 min, whereas in serum, the half-life was <30 sec.
Toluene diisocyanates (TDI) are commonly used in polyurethane (PU)-related products. TDIs have been documented as the leading cause of occupational asthma. Skin exposure to TDI in the workplace is common. However, no studies in the literature have investigated the exact biomarker concentration profile for skin TDI absorption through any in vivo animal studies. In this study a rat model was used to evaluate the TDI skin absorption to explore the dose-response pattern and to determine the kinetic characteristics of urinary toluene diamine (U-TDA) during skin exposure. TDIs were topically exposed on the dorsum of rat skin at 0.2%, 1% and 5%. Consecutive urine samples were collected for 6 days and U-TDA were analysed using GC/ECD. It was demonstrated in this rat study that absorption of 2,4- and 2,6-TDI through skin contact is possible. A clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated by the AUC, Cmax findings and accumulative amounts (r > or = 0.968). U-TDA concentration profiles in 6-day consecutive urine samples fit well in the first-order kinetics, although higher order kinetics could not be excluded for the high dose. The apparent half-lives for excretory urinary TDA were about 20 hr consistent at various skin exposures. It is concluded that skin absorption of TDI was confirmed in a rat model and a clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated. Excretory U-TDA concentrations in 6-day consecutive urine samples via skin exposure reveal the first-order kinetics and the half-lives were about 20 hr.
The toxicokinetics of 2,4- and 2,6-toluenediisocyanates in 11 chronically exposed workers at two flexible foam polyurethane production plants have been reported. ... The half life in urine ranged from 5.8 to 11 days for 2,4 and 2.6 toluene diamines. The differences in exposure were reflected by the plasma toluene diamine concentrations. The mean half life in plasma was 21 (range, 14-34) days for 2,4-toluene diamine and 21 (16-26) days for 2,6-toluene diamine. The study showed that the half life in plasma of chronically exposed workers for 2,4- and 2,6-toluene diamine was twice as long as for volunteers with short term exposure.
Two men were exposed to toluene diisocyanate atmospheres at three different air concn (ca 25, 50 & 70 ug/cu m). The toluene diisocyanate atmospheres were generated by a gas-phase permeation method, & the exposures were performed in an 8-cu m stainless-steel test chamber. ... The isomeric composition of the air in the test chamber was 30% 2,4-toluene diisocyanate and 70% 2,6-toluene diisocyanate. ... In plasma, 2,4- & 2,6-toluenediamine showed a rapid-phase elimination half-time of ca 2-5 hr, & that for the slow phase was greater than 6 days. ... The cumulated amount of 2,4-toluenediamine excreted in the urine over 24 hr was ca 15%-19% of the estimated inhaled dose of 2,4-toluene diisocyanate, & that of 2,6-toluenediamine was ca 17%-23% of the inhaled dose of 2,6-toluene diisocyanate.

Use Classification

Fire Hazards -> Carcinogens, Reactive - 1st degree

Methods of Manufacturing

... (80% 2,4-isomer and 20% 2,6-isomer) is produced commercially by nitrating toluene with nitric acid-sulfuric acid mixture and catalytically reducing resultant dinitrotoluene ... to toluenediamine mixture. ... This is dissolved in monochlorobenzene or ortho-dichlorobenzene and treated with phosgene. ... /Mixture of 2,4- & 2,6-isomers/
Toluene is the primary raw material for industrial TDI manufacture. The classical dinitration of toluene with mixed acid produces a mixture of 2,4- and 2,6-dinitro isomers in a ratio of 80:20. Catalytic reduction of these derivatives under hydrogen pressure leads to the corresponding diamines TDA, which are subsequently treated with phosgene to give TDI.

General Manufacturing Information

Furniture and related product manufacturing
Transportation equipment manufacturing
Benzene, 1,3-diisocyanato-2-methyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Commercial toluene diisocyanate (TDI) typically contains 20% of 2,6-toluene diisocyanate.

Analytic Laboratory Methods

Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: toluene-2,6-diisocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: toluene-2,6-diisocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 ug/sample.
Method: NIOSH 5525, Issue 1; Procedure: high performance liquid chromatography, ultraviolet/fluorecence detection; Analyte: toluene-2,6-diisocyanate (MAP derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 nmole NCO per sample.
Method: OSHA 42; Procedure: high preformance liquid chromatography with ultraviolet or fluorescence detector; Analyte: 2,6-toluene diisocyanate; Matrix: air; Detection Limit: 1.6 ug/cu m (0.23 ppb).
For more Analytic Laboratory Methods (Complete) data for 2,6-TOLUENE DIISOCYANATE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Following the hydrolysis of plasma and urine, 2,6-toluenediamine was determined as pentafluoropropionic anhydride derivatives by capillary GC using selected ion monitoring in the electron-impact mode.

Storage Conditions

Storage temp: 75-100 °F
Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Last modified: 08-15-2023

Gene expression profiles in auricle skin as a possible additional endpoint for determination of sensitizers: A multi-endpoint evaluation of the local lymph node assay

Hiromi Tsuchiyama, Akihisa Maeda, Mayumi Nakajima, Mika Kitsukawa, Kei Takahashi, Tomoya Miyoshi, Mayu Mutsuga, Yoshiji Asaoka, Yohei Miyamoto, Keiyu Oshida
PMID: 28826779   DOI: 10.1016/j.toxlet.2017.08.009

Abstract

The murine local lymph node assay (LLNA) is widely used to test chemicals to induce skin sensitization. Exposure of mouse auricle skin to a sensitizer results in proliferation of local lymph node T cells, which has been measured by in vivo incorporation of H
-methyl thymidine or 5-bromo-2'-deoxyuridine (BrdU). The stimulation index (SI), the ratio of the mean proliferation in each treated group to that in the concurrent vehicle control group, is frequently used as a regulatory-authorized endpoint for LLNA. However, some non-sensitizing irritants, such as sodium dodecyl sulfate (SDS) or methyl salicylate (MS), have been reported as false-positives by this endpoint. In search of a potential endpoint to enhance the specificity of existing endpoints, we evaluated 3 contact sensitizers; (hexyl cinnamic aldehyde [HCA], oxazolone [OXA], and 2,4-dinitrochlorobenzene [DNCB]), 1 respiratory sensitizer (toluene 2,4-diisocyanate [TDI]), and 2 non-sensitizing irritants (MS and SDS) by several endpoints in LLNA. Each test substance was applied to both ears of female CBA/Ca mice daily for 3 consecutive days. The ears and auricle lymph node cells were analyzed on day 5 for endpoints including the SI value, lymph node cell count, cytokine release from lymph node cells, and histopathological changes and gene expression profiles in auricle skin. The SI values indicated that all the test substances induced significant proliferation of lymph node cells. The lymph node cell counts showed no significant changes by the non-sensitizers assessed. The inflammatory findings of histopathology were similar among the auricle skins treated by sensitizers and irritants. Gene expression profiles of cytokines IFN-γ, IL-4, and IL-17 in auricle skin were similar to the cytokine release profiles in draining lymph node cells. In addition, the gene expression of the chemokine CXCL1 and/or CXCL2 showed that it has the potential to discriminate sensitizers and non-sensitizing irritants. Our results suggest that multi-endpoint analysis in the LLNA leads to a better determination of the sensitizing potential of test substances. We also show that the gene expression of CXCL1 and/or CXCL2, which is involved in elicitation of contact hypersensitivity (CHS), can be a possible additional endpoint for discrimination of sensitizing compounds in LLNA.


Biological monitoring as a valid tool to assess occupational exposure to mixtures of 2,4-:2,6-toluene diisocyanate

G De Palma, Ilenia Cortesi, Roberta Ghitti, Denise Festa, R Bergonzi, P Apostoli
PMID: 23077796   DOI:

Abstract

Despite its advantages over environmental monitoring, biological monitoring of exposure to 2,4-:2,6-toluene diisocyanate (TDI) mixtures is still underused. The present study was designed in order to evaluate the feasibility and reliability of biological monitoring in a factory producing polyurethane foam blocks.
Airborne TDI isomers were sampled by both static and personal pumps and determined by HPLC with fluorimetric detection. Specific metabolites 2,4- and 2,6-toluenediamine (TDA) were determined by gas chromatography-mass spectrometry on hydrolysed urine samples collected from 16 workers at the beginning of the workweek and both before (BS) and at the end (ES) of the 4th workday. Additional samples were collected at the end of the 1st half-shift and at the beginning of the 2nd half-shift in 5 workers.
In the foam production shop, TDI values were on average about 20 microg/m3, with higher levels in the 2nd half-shift and peak levels in workers operating along the polymerization tunnel. Average TDI levels were significantly correlated with ES TDA concentrations (p < 0.0001). TDA showed a fast urinary elimination phase leading to progressively higher TDA levels either during the shift (5 workers) and at the end-of-shift. A slower elimination phase with a weekly accumulation was demonstrated by values at the beginning of the workweek (higher than in unexposed subjects) and by their elevation in subsequent BS samples.
The study demonstrates the feasibility and reliability of biological monitoring in workers exposed to 2,4-:2, 6-TDI mixtures. This approach can provide information about both the daily and weekly exposure levels.


Determination of the toluene diisocyanate binding sites on human serum albumin by tandem mass spectrometry

Justin M Hettick, Paul D Siegel
PMID: 21458408   DOI: 10.1016/j.ab.2011.03.035

Abstract

Diisocyanates are highly reactive chemical compounds widely used in the manufacture of polyurethanes. Although diisocyanates have been identified as causative agents of allergic respiratory diseases, the specific mechanism by which these diseases occur is largely unknown. To better understand the chemical species produced when diisocyanates react with protein, tandem mass spectrometry was employed to unambiguously identify the binding sites of the industrially important isomers, 2,4- and 2,6-toluene diisocyanate, on human serum albumin at varying diisocyanate/protein ratios. The 2,4-isomer results in approximately 2-fold higher conjugation product ion abundances than does the 2,6-isomer, suggesting that the 2,4-isomer has a higher reactivity toward albumin. Both isomers preferentially react with the N-terminal amine of the protein and the ε-NH(2) of lysine. At a low (1:2) diisocyanate/protein ratio, five binding sites are identified, whereas at a high (40:1) ratio, near-stoichiometric conjugation is observed with a maximum of 37 binding sites identified. Binding sites observed at the lowest conjugation ratios are conserved at higher binding ratios, suggesting a subset of 5-10 preferential binding sites on albumin. Diisocyanate-protein conjugation results in a variety of reaction products, including intra- and intermolecular crosslinking, diisocyanate self-polymerization, and diisocyanate hydrolysis.


Urinary excretion of toluene diisocyanates in rats following dermal exposure

Hui-Jung Yeh, Wei-Chao Lin, Tung-Sheng Shih, Perng-Jy Tsai, Shan-Tair Wang, Ho-Yuan Chang
PMID: 17582582   DOI: 10.1002/jat.1266

Abstract

Toluene diisocyanates (TDI) are commonly used in polyurethane (PU)-related products. TDIs have been documented as the leading cause of occupational asthma. Skin exposure to TDI in the workplace is common. However, no studies in the literature have investigated the exact biomarker concentration profile for skin TDI absorption through any in vivo animal studies. In this study a rat model was used to evaluate the TDI skin absorption to explore the dose-response pattern and to determine the kinetic characteristics of urinary toluene diamine (U-TDA) during skin exposure. TDIs were topically exposed on the dorsum of rat skin at 0.2%, 1% and 5%. Consecutive urine samples were collected for 6 days and U-TDA were analysed using GC/ECD. It was demonstrated in this rat study that absorption of 2,4- and 2,6-TDI through skin contact is possible. A clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated by the AUC, Cmax findings and accumulative amounts (r > or = 0.968). U-TDA concentration profiles in 6-day consecutive urine samples fit well in the first-order kinetics, although higher order kinetics could not be excluded for the high dose. The apparent half-lives for excretory urinary TDA were about 20 h consistent at various skin exposures. It is concluded that skin absorption of TDI was confirmed in a rat model and a clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated. Excretory U-TDA concentrations in 6-day consecutive urine samples via skin exposure reveal the first-order kinetics and the half-lives were about 20 h.


The GSTP1 Ile105 Val polymorphism modifies the metabolism of toluene di-isocyanate

Karin E Broberg, Margareta Warholm, Håkan Tinnerberg, Anna Axmon, Bo A Jönsson, Carl Johan Sennbro, Margareta Littorin, Agneta Rannug
PMID: 20032816   DOI: 10.1097/FPC.0b013e328334fb84

Abstract

Toluene di-isocyanate (TDI) is widely used in the production of polyurethane foams and paints. As TDI causes respiratory disease in only a fraction of exposed workers, genetic factors may play a key role in disease susceptibility. Polymorphisms in TDI metabolising genes may affect elimination kinetics, resulting in differences in body retention, and in its turn differences in adverse effects.
To analyze how genotype modifies the associations between (i) TDI in air (2,4-TDI and 2,6-TDI) and its metabolites toluene diamine (TDA; 2,4-TDA and 2,6-TDA) in hydrolyzed urine; and (ii) 2,4-TDA and 2,6-TDA in hydrolyzed plasma and 2,4-TDA and 2,6-TDA in urine.
Workers exposed to TDI were analyzed for 2,4-TDI and 2,6-TDI in air (N=70), 2,4-TDA and 2,6-TDA in hydrolyzed urine (N=124) and in plasma (N=128), and genotype: CYP1A1*2A, CYP1A1*2B, GSTA1-52, GSTM1O, GSTM3B, GSTP1 I105V, GSTP1 A114V, GSTT1O, MPO-463, NAT1*3, *4, *10, *11, *14, *15, NAT2*5, *6, *7, and SULT1A1 R213H.
GSTP1 105 strongly modified the relationship between 2,4-TDA in plasma and in urine: ValVal carriers had about twice as steep regression slope than IleIle carriers. A similar pattern was found for 2,6-TDA. CYP1A1*2A, GSTM1, GSTP1, GSTT1, and MPO possibly influenced the relationship between TDA in plasma and urine.
Our results show, for the first time, genetic modification on the human TDI metabolism. The findings suggest that GSTP1 genotype should be considered when evaluating biomarkers of TDI exposure in urine and plasma. Moreover, the results support earlier findings of GSTP1 105 Val as protective against TDI-related asthma.


Quantitative determination of hexamethylene diisocyanate (HDI), 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI) monomers at ppt levels in air by alkaline adduct coordination ionspray tandem mass spectrometry

Sebastien Gagne, Jacques Lesage, Claude Ostiguy, Yves Cloutier, Huu Van Tra
PMID: 15690096   DOI: 10.1039/b412078g

Abstract

Occupational exposures to isocyanates can lead to occupational asthma. Once sensitized, some workers could react to isocyanate monomers at concentrations below 1% of the Permissible Exposure Limit of 5 ppb in air. Currently available methods are not sufficiently sensitive to adequately evaluate isocyanates present at these levels in workplace air. This article describes a novel method for isocyanate determination allowing the ultratrace quantification in workplace air of hexamethylene diisocyanate, 2,4-toluene diisocyanate and 2,6-toluene diisocyanate monomers. Sampling is performed during a complete workshift at a flow rate of 1 L min(-1) with a cassette containing a 1-(2-methoxyphenyl)piperazine-impregnated 25 mm filter. Analysis is performed using liquid chromatography hyphenated with coordination ionspray tandem mass spectrometry. The analytical method's linearity was measured for a concentration range varying from the limit of detection of 0.04-0.13 ng mL(-1), depending on the monomer, up to approximately 32 ng mL(-1) for every isocyanate monomer, all with correlation coefficients (R(2)) greater than 0.999. The analytical method's lower limit of quantification combined with an adapted sampling strategy allow the quantification of isocyanate monomers down to 0.04 ppt for an 8 h work shift when a lithium adduct is used, which is more than 300 times lower than the most sensitive method currently available. This novel method can be used to confirm the very low level of isocyanate monomers for the safe reassignment of sensitized workers and it is also useful for charting the isocyanate dispersion tail in workplace environments.


Quantum chemistry studies of far-infrared spectra of aromatic urethanes

L I Maklakov, G G Suchkova
PMID: 18280204   DOI: 10.1016/j.saa.2007.12.009

Abstract

Restricted Hartree-Fock and density function calculations (B3LYP), using 6-311++G(d,p), have been used to investigate the far infrared spectra of aromatic urethanes, synthesized on the basis of 2,4-and 2,6-toluene diisocyanate (2,4-TDI, 2,6-TDI), and the spectrum of ethylphenylurethane. It is shown, that the region of frequencies of 100-200 cm(-1) is associated primarily with torsional vibrations of methyl groups. For almost all studied urethanes, the bands are observed in the region 385-340 cm(-1), which is associated with in plane deformations of angles C-C-N-C, C-O-C and C-N-C of the urethane groups according to the calculations. The bands, observed at 300-320 and 260-280 cm(-1), are assigned to in plane and out of plane deformations of the urethane skeleton, which are mixed with vibrations of methyl group connected to the benzene ring.


Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS

Sébastien Gagné, Jacques Lesage, Claude Ostiguy, Huu Van Tra
PMID: 14737230   DOI: 10.1039/b310463j

Abstract

Isocyanates can cause occupational asthma. By using available HPLC-UVF methods, isocyanates can be quantified only at levels above 1% of the Permissible Exposure Limits (PEL). Once sensitized, workers can react to concentrations below these limits of detection (LOD) making these methods insufficiently sensitive to adequately evaluate trace amounts of isocyanates present in air or in materials at safe levels for sensitized workers. This article describes a novel method for isocyanate analysis allowing the quantification of 2,4TDI and 2,6TDI monomers at very low concentrations using HPLC-CIS-MS-MS. The method's sensitivity increases with a decrease in the alkali radius. The LOD is 0.039 ng mL(-1) for 2,4TDI and 0.100 ng mL(-1) for 2,6TDI in solution when lithium is the alkali adduct, which is 20 times more sensitive than HPLC-UVF method. This new method allows determination in foam at levels of 0.078 ng g(-1) for 2,4TDI and 0.200 ng g(-1) for 2,6TDI respectively, for a 0.5 g foam sample. This is more than 100 times more sensitive than other methods for determining free monomers in solid materials. Analytical reproducibility and precision are better than 92% and 93% for both diisocyanate monomers. The use of HPLC-UVF conventional method failed to detect unreacted isocyanates in foam samples, but TDI monomers were quantified by HPLC-CIS-MS-MS.


Development, validation and characterization of an analytical method for the quantification of hydrolysable urinary metabolites and plasma protein adducts of 2,4- and 2,6-toluene diisocyanate, 1,5-naphthalene diisocyanate and 4,4'-methylenediphenyl diisocyanate

Carl Johan Sennbro, Christian H Lindh, Håkan Tinnerberg, Cecilia Gustavsson, Margareta Littorin, Hans Welinder, Bo A G Jönsson
PMID: 12944173   DOI: 10.1080/1354750031000090660

Abstract

Occupational exposure to diisocyanates within the plastic industry causes irritation and disorders in the airway. The aim of this study was to develop, validate and characterize a method for the determination of 2,4-toluenediamine (2,4-TDA), 2,6-toluenediamine (2,6-TDA), 1,5-diaminonaphthalene (1,5-NDA) and 4,4'-methylenedianiline (4,4'-MDA) in hydrolysed urine and plasma, and to study the correlation between the plasma and urinary levels of these potential biomarkers of 2,4-toluene diisocyanate (2,4-TDI), 2,6-toluene diisocyanate (2,6-TDI), 1,5-naphthalene diisocyanate (1,5-NDI) and 4,4'-methylenediphenyl diisocyanate (4,4'-MDI), respectively. Samples were hydrolysed with 0.3 M NaOH at 100 degrees C for 24 h. The diamines were extracted, derivatized with pentafluoropropionic acid anhydride, and quantified by selected ion monitoring on gas chromatography-mass spectrometry. The repeatability and reproducibility of the method were 7-18% and 7-19%, respectively. Dialysis experiments showed that the metabolites of 2,4-TDI, 2,6-TDI, 1,5-NDI and 4,4'-MDI in plasma were exclusively protein adducts. No free diamines were found in urine, indicating that all diisocyanate-related metabolites were in a conjugated form. For each diisocyanate-related biomarker, there were strongly significant correlations (p<0.001) between individual levels of metabolites in plasma and urine, with Spearman's rank correlation coefficient (rs) values of 0.74-0.90. The methods presented here will be valuable for the development of biological monitoring methods for diisocyanates.


Role of tumor necrosis factor in toluene diisocyanate asthma

Joanna M Matheson, Ranulfo Lemus, Robert W Lange, Meryl H Karol, Michael I Luster
PMID: 12356572   DOI: 10.1165/rcmb.4614

Abstract

Nearly 9 million workers are exposed to chemical agents associated with occupational asthma, with isocyanates representing the chemical class most responsible. Isocyanate-induced asthma has been difficult to diagnose and control, in part because the biologic mechanisms responsible for the disease and the determinants of exposure have not been well defined. Isocyanate-induced asthma is characterized by airway inflammation, and we hypothesized that inflammation is a prerequisite of isocyanate-induced asthma, with tumor necrosis factor (TNF)-alpha being critical to this process. To explore this hypothesis, wild-type mice, athymic mice, TNF-alpha receptor knockout (TNFR), and anti-TNF-alpha antibody-treated mice were sensitized by subcutaneous injection (20 micro l on Day 1; 5 micro l, Days 4 and 11), and challenged 7 d later by inhalation (100 ppb; Days 20, 22, and 24) with toluene diisocyanate (TDI). Airway inflammation, goblet cell metaplasia, epithelial cell damage, and nonspecific airway reactivity to methacholine challenge, measured 24 h following the last challenge, were reduced to baseline levels in TNF-alpha null mice and athymic mice. TNF-alpha deficiency also markedly abrogated TDI-induced Th2 cytokines in airway tissues, indicating a role in the development of Th2 responses. Despite abrogation of all indicators of asthma pathology, TNF-alpha neutralization had no effect on serum IgE levels or IgG-specific TDI antibodies, suggesting the lack of importance of a humoral response in the manifestation of TDI-induced asthma. Instillation studies with fluorescein-conjugated isothiocyanate and TDI suggested that TNF-alpha deficiency also resulted in a significant reduction in the migration of airway dendritic cells to the draining lymph nodes. Taken together, these results suggest that, unlike protein antigens, TNF-alpha has multiple and central roles in TDI-induced asthma, influencing both nonspecific inflammatory processes and specific immune events.


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